Tritert-butylsilicon, a compound characterized by its bulky tert-butyl groups attached to a silicon atom, has been the subject of various studies due to its unique chemical properties and potential applications. The steric hindrance provided by the tert-butyl groups affects the reactivity and stability of the silicon center, making it a compound of interest in different fields of chemistry. This analysis will delve into the research surrounding tritert-butylsilicon, exploring its mechanism of action and applications in various domains such as organic synthesis, materials science, and energy technology.
In the field of energy technology, the structural features of tritert-butylsilicon compounds could be leveraged to enhance the efficiency of energy conversion and storage systems. For example, the triazine-based covalent organic polymer TRITER-1, which contains triazine units that could be structurally related to tritert-butylsilicon frameworks, exhibits a high surface area and excellent CO2 uptake capacity5. This indicates the potential of tritert-butylsilicon compounds in developing materials for gas storage and separation, which is crucial for energy-related applications.
Tritert-butylsilicon is primarily synthesized from silicon-based precursors and is classified as a hindered organosilicon compound. The presence of bulky tert-butyl groups imparts significant steric hindrance, influencing its reactivity and stability. Such compounds are often utilized in various applications including polymerization processes and as intermediates in organic synthesis .
The synthesis of tritert-butylsilicon typically involves the reaction of silicon halides with tert-butyl lithium or tert-butyl alcohol. One common method includes the following steps:
The synthesis parameters are crucial; for instance, controlling the temperature and the stoichiometry of reactants can significantly affect the yield and purity of the final product.
The molecular structure of tritert-butylsilicon can be described as follows:
X-ray crystallography studies reveal that the steric bulk of the tert-butyl groups leads to significant repulsion between them, which stabilizes the structure by preventing close approach of other reactive species .
Tritert-butylsilicon participates in various chemical reactions, primarily due to its ability to act as a silylating agent. Notable reactions include:
These reactions typically require specific conditions such as elevated temperatures or catalysts to proceed efficiently .
The mechanism by which tritert-butylsilicon exerts its chemical actions generally involves:
Tritert-butylsilicon exhibits several notable physical and chemical properties:
These properties are influenced by its molecular structure and steric bulk, contributing to its utility in various chemical applications .
Tritert-butylsilicon finds application across several scientific fields:
The unique properties of tritert-butylsilicon make it a valuable compound in both academic research and industrial applications .
Tritert-butylsilanol (chemical formula C₁₂H₂₈O₄Si, IUPAC name tris(tert-butoxy)silanol) is a sterically hindered organosilicon compound characterized by a central silicon atom bonded to three tert-butoxy groups (–OC(CH₃)₃) and one hydroxyl group (–OH). Its molecular structure is defined by the tetrahedral coordination geometry typical of silicon(IV) compounds, with a Si–O bond length of approximately 159 pm and a Si–O–C bond angle near 110° [2] [4]. The tert-butyl groups create a protective molecular shield around the silicon atom, with a van der Waals radius exceeding 6 Å. This steric bulk profoundly influences reactivity by impeding nucleophilic attack at silicon and preventing self-condensation—a common degradation pathway in less hindered silanols [2] [3].
The compound’s stability arises from both steric effects and electronic factors. The tert-butoxy groups are strong electron donors, enhancing the polarity of the Si–O bond (bond energy: 798 kJ/mol) while the Si–OH bond dissociation energy is approximately 460 kJ/mol [2]. Spectroscopic data reveals a characteristic O–H stretch at ~3200 cm⁻¹ in infrared spectroscopy and distinct ²⁹Si NMR chemical shifts between -60 to -80 ppm [3]. Its crystalline solid form at room temperature (melting point: 63–65°C) and moderate boiling point (205–210°C) facilitate purification and handling [4].
Table 1: Key Structural and Physical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₂H₂₈O₄Si | Elemental Analysis |
Melting Point | 63–65°C | DSC |
Boiling Point | 205–210°C | Distillation |
Bond Energy (Si–O) | 798 kJ/mol | Calorimetry |
Steric Bulk Parameter (θ) | >160° | Computational Modeling |
The chemistry of organosilicon compounds originated in 1863 with Friedel and Crafts’ synthesis of tetraethylsilane via reaction of tetrachlorosilane with diethylzinc [2] [3]. Early 20th-century research by Frederic Stanley Kipping established foundational methods for synthesizing silicones using Grignard reagents. Kipping’s erroneous term "silicone" (intended to denote ketone-like structures) persists despite corrected understanding of polydimethylsiloxane polymers [2].
Sterically hindered silanols emerged as a distinct class in the 1960s–1980s, driven by the need for hydrolytically stable precursors. The synthesis of tritert-butylsilanol exploited acid-catalyzed esterification or controlled hydrolysis of tert-butoxy-substituted chlorosilanes—methods refined from Rochow’s 1945 "Direct Process" for synthesizing methylchlorosilanes [2]. Its stability contrasts sharply with simpler silanols (e.g., trimethylsilanol), which readily condense to disiloxanes. This inertness enabled applications in high-purity systems where trace water induces decomposition in conventional silanols [3] [5].
Tritert-butylsilanol serves as a critical precursor in advanced materials fabrication, particularly vapor-phase deposition of dielectric films. Its steric protection allows precise stoichiometric delivery of silicon without premature oligomerization—a limitation of smaller silanols. This property is exploited in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for microelectronics, where it enables conformal growth of silicon dioxide (SiO₂) and metal silicates at sub-100 nm features [4].
Additionally, its reactivity with transition metal amides (e.g., tetrakis(dimethylamino)hafnium) facilitates synthesis of hafnium silicate glasses (HfSiO₄) with controlled Si:Hf ratios. These materials exhibit high dielectric constants (>10), making them essential gate oxides in complementary metal-oxide-semiconductor (CMOS) devices [4]. The compound’s role extends to hybrid organic-inorganic frameworks, where it acts as a molecular building block for mesoporous catalysts and low-κ dielectrics [3].
Table 2: Key Applications in Material Science
Application Domain | Function | Technical Advantage |
---|---|---|
Atomic Layer Deposition | SiO₂ precursor | Low decomposition temperature; self-limiting growth |
Hafnium Silicate Glasses | Co-precursor with Hf(NMe₂)₄ | Uniform film composition; reduced carbon uptake |
Nanolaminate Structures | Aluminum oxide/silica bilayers | Enhanced dielectric strength; sub-nm thickness control |
Polymer Stabilization | Chain-terminating agent | Prevents backbone scission in silicones |
(ᵗBuO)₃SiCl + H₂O → (ᵗBuO)₃SiOH + HCl The tert-butoxy groups suppress nucleophilic displacement at silicon by forming a steric barrier.
(ᵗBuO)₃SiOH + Hf(N(CH₃)₂)₄ → [(ᵗBuO)₃SiO]Hf(N(CH₃)₂)₃ + HN(CH₃)₂ This reaction is quantitative under mild conditions (25–80°C) and forms volatile dimethylamine as the only byproduct [4].
- Hydrogen-Bonding Networks: Solid-state X-ray diffraction reveals dimeric hydrogen-bonded structures with Si–O···H–O distances of 2.7–2.9 Å. This contrasts with chain-like networks in less hindered silanols [3].
(ᵗBuO)₃SiOH + N(CH₂CH₂OH)₃ → [N(CH₂CH₂O)₃Si–O–Si(OᵗBu)₃] These species exhibit "apical" Si–N bonds (length: 220–230 pm) and enable Hiyama coupling reactions in organic synthesis [3].
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